(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Description
(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid is a chiral α-amino acid derivative featuring a phenyl group at the β-carbon and a carbamate-protected amino group at the α-carbon. The carbamate moiety consists of an ethyl group and a tert-butoxycarbonyl (Boc) group (derived from 2-methylpropan-2-yl), which imparts steric bulk and chemical stability. The (2R) configuration ensures stereospecificity, critical for interactions in biological systems or asymmetric synthesis. This compound is structurally analogous to phenylalanine derivatives but modified for enhanced stability during synthetic processes, such as peptide coupling or drug formulation .
Properties
IUPAC Name |
(2R)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUONYUXLITPJQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino acid is then reacted with ethylamine to form the amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl (Boc) group can be removed through acid-catalyzed hydrolysis using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary amines.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Structural Insights
The compound features a chiral center, which is significant for its biological activity. The presence of the ethyl and isobutyloxycarbonyl groups enhances its lipophilicity, potentially improving absorption and bioavailability in pharmaceutical formulations.
Drug Development
The compound has been investigated for its role as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known amino acids allows it to be incorporated into peptides and proteins, which can be tailored for specific therapeutic targets.
Case Study: Peptide Synthesis
Research has shown that incorporating (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid into peptide chains can enhance binding affinity to specific receptors, such as the APJ receptor involved in cardiovascular regulation . This modification leads to improved pharmacokinetic properties, including increased stability and reduced degradation in biological systems.
Anticancer Activity
Recent studies have suggested that derivatives of this compound exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, modifications to the compound have been shown to enhance its efficacy against breast cancer cells by targeting specific signaling pathways .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its ability to mimic natural substrates allows it to bind effectively to active sites of enzymes, thereby inhibiting their function.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Renin | Competitive | 0.5 | |
| Dipeptidyl Peptidase IV | Non-competitive | 1.0 | |
| Carbonic Anhydrase | Mixed-type | 0.8 |
Neuroprotective Effects
In neurobiology, the compound has been reported to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its structural features allow it to cross the blood-brain barrier, making it a candidate for further investigation in conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. The Boc group can be selectively removed to expose the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Differences
Carbamate Protecting Groups :
- Boc (tert-butoxycarbonyl) : The target compound’s Boc group provides steric hindrance and stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
- Ethoxycarbonyl : Smaller than Boc, this group offers moderate lipophilicity and is less prone to acid hydrolysis, making it suitable for reactions requiring neutral conditions .
- Benzyloxycarbonyl (Z-group) : Cleaved via catalytic hydrogenation, this group is incompatible with reducing environments but useful in orthogonal protection strategies .
Amino Acid Backbone: The unprotected analog () exhibits zwitterionic behavior in aqueous solutions, with a polar surface area (PSA) of 63.3 Ų, enhancing solubility in polar solvents . In contrast, the Boc-protected target compound has a PSA of ~85.7 Ų (calculated), reducing aqueous solubility but improving membrane permeability.
Biological Activity
(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid, a compound with significant structural complexity, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO4, with a molecular weight of 281.35 g/mol. The compound features an ethyl group, a phenyl group, and a carbamate moiety that may contribute to its biological properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant activity.
Biological Activity Data
A summary of relevant biological activity data is presented in the table below:
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Leukotriene B4 Antagonists :
- Antioxidant Potential Assessment :
-
Cytotoxicity in Cancer Models :
- In vitro studies revealed that specific analogs induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic: What synthetic strategies are recommended for enantioselective preparation of this compound?
The compound’s stereochemistry ((2R)-configuration) and tert-butoxycarbonyl (Boc) protection necessitate precise synthetic control. A common approach involves:
- Chiral auxiliaries : Use (R)-configured amino acids (e.g., D-phenylglycine derivatives) as starting materials to preserve stereochemistry .
- Boc protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP/THF) to protect the amine .
- Carbodiimide coupling : Employ EDC/HOBt or DCC for amide bond formation between the ethylamino and propanoic acid moieties .
- Purification : Chiral HPLC (e.g., Chiralpak® OD column) ensures enantiomeric purity, as demonstrated in separations of structurally similar compounds .
Advanced: How can researchers resolve conflicting NMR data for stereochemical assignment in derivatives of this compound?
Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constants may arise due to conformational flexibility or solvent effects. Methodological solutions include:
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric populations affecting chemical shifts .
- X-ray crystallography : Resolve absolute configuration unambiguously, as applied to related phenylpropanoic acid derivatives .
- Computational modeling : Compare experimental data with DFT-calculated H/C shifts (e.g., using Gaussian or ORCA software) .
Basic: What analytical techniques are critical for assessing purity and stability?
- HPLC-MS : Quantify impurities (e.g., de-Boc products) using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
- Chiral analysis : Monitor enantiomeric excess via polarimetry or chiral stationary phases .
- Accelerated stability studies : Expose the compound to heat/humidity and track degradation via TLC or UPLC-PDA .
Advanced: How can metabolic instability of the Boc group be addressed in pharmacological studies?
The Boc group is prone to enzymatic cleavage in vivo. Strategies to improve stability:
- Iso-steric replacements : Substitute Boc with stable groups like trifluoroethoxycarbonyl (Troc), as seen in fluorinated tyrosine analogs .
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability and delay hydrolysis .
- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify major metabolites via LC-HRMS .
Basic: What are common impurities in this compound’s synthesis, and how are they characterized?
Typical impurities include:
- Enantiomeric contamination : Detectable via chiral HPLC (e.g., >98% ee required for pharmacological studies) .
- De-esterified byproducts : LC-MS identifies free carboxylic acid derivatives (e.g., m/z shifts corresponding to loss of ethyl/Boc groups) .
- Oxidative byproducts : Use H-NMR to detect phenyl ring oxidation (e.g., para-hydroxylation) .
Advanced: How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?
The (2R)-configuration may dictate binding affinity through:
- Molecular docking : Simulate interactions with chiral binding pockets (e.g., using AutoDock Vina) .
- SAR studies : Compare activity of (2R) vs. (2S) enantiomers in enzyme inhibition assays (e.g., IC differences) .
- Circular dichroism (CD) : Probe conformational changes in target proteins upon binding .
Basic: What solvent systems are optimal for recrystallization to ensure high enantiopurity?
- Binary mixtures : Ethyl acetate/hexane (30:70) effectively crystallize Boc-protected amino acids without racemization .
- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation .
- Additives : Trace triethylamine (TEA) prevents acid-catalyzed Boc cleavage during crystallization .
Advanced: What strategies mitigate racemization during peptide coupling reactions involving this compound?
Racemization risks increase under basic or high-temperature conditions. Mitigation approaches:
- Low-temperature coupling : Perform reactions at 0–4°C with HOBt/oxyma pure additives .
- Non-basic conditions : Use COMU or PyBOP coupling reagents instead of DCC .
- Real-time monitoring : In situ FTIR tracks carbodiimide intermediates to minimize reaction time .
Basic: How is the compound’s logP determined experimentally, and how does it correlate with computational predictions?
- Shake-flask method : Partition between octanol and PBS (pH 7.4) followed by UV quantification .
- Computational tools : Compare results from ChemAxon or ACD/Labs with experimental data to validate force fields .
- Impact of Boc group : The tert-butyl group increases logP by ~2 units, affecting membrane permeability .
Advanced: What in vitro assays are recommended to evaluate its potential as a protease inhibitor?
- Fluorogenic substrates : Measure inhibition kinetics (K) using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time .
- Cellular assays : Test cytotoxicity and target engagement in HEK293 or HepG2 cells transfected with protease reporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
